Methyl heptanoate

Catalog No.
S587761
CAS No.
106-73-0
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl heptanoate

CAS Number

106-73-0

Product Name

Methyl heptanoate

IUPAC Name

methyl heptanoate

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-3-4-5-6-7-8(9)10-2/h3-7H2,1-2H3

InChI Key

XNCNNDVCAUWAIT-UHFFFAOYSA-N

SMILES

Array

solubility

soluble in organic solvents

Synonyms

Enanthic Methyl Ester; Methyl Enanthate; Methyl Heptoate; Methyl n-Heptanoate; Methyl n-Heptylate; Methyl Oenanthylate; Radia 30159

Canonical SMILES

CCCCCCC(=O)OC

The exact mass of the compound Methyl heptanoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in organic solvents. It belongs to the ontological category of fatty acid ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

Methyl heptanoate (C8H16O2) is a medium-chain fatty acid methyl ester (FAME) characterized by a boiling point of 172–174 °C and a vapor pressure of approximately 1.43 mmHg at 25 °C . As a highly pure, low-viscosity liquid, it is primarily procured as a certified analytical reference standard for gas chromatography (GC) lipid profiling, a core component in biodiesel surrogate fuel modeling, and a high-volatility top-note ingredient in flavor and fragrance formulations . Its structural simplicity, lack of corrosive free-acid groups, and predictable thermodynamic behavior make it an essential benchmark material in both industrial quality control workflows and computational fluid dynamics (CFD) research [1].

Substituting methyl heptanoate with its free acid precursor (heptanoic acid) or adjacent esters (such as ethyl heptanoate or methyl octanoate) introduces critical workflow failures. In analytical contexts, free heptanoic acid causes severe peak tailing and column degradation due to its higher boiling point and corrosiveness, necessitating derivatization to the methyl ester form [1]. In formulation, replacing it with ethyl heptanoate significantly depresses the vapor pressure, altering the evaporation rate and muting the desired rapid-release top notes [2]. Furthermore, in combustion modeling, using methyl hexanoate or methyl octanoate as blanket substitutes fails to accurately capture the specific negative temperature coefficient (NTC) and cool flame oxidation regimes required to validate kinetic mechanisms for complex biodiesel blends [3].

Chromatographic Resolution and Peak Symmetry vs. Free Acids

For lipid profiling and food safety analysis, the volatility and thermal stability of the analyte are paramount. Free heptanoic acid exhibits a high boiling point (223 °C) and strong polarity, leading to broad, asymmetrical peaks and potential column damage. Derivatization to methyl heptanoate lowers the boiling point to 172 °C and eliminates the reactive carboxyl group [1]. This conversion yields sharp, symmetric peaks and allows for highly reproducible retention times, reducing total analysis times to 35–50 minutes on Carbowax-type capillary columns without the corrosive wear associated with free acids [2].

Evidence DimensionBoiling point and GC peak symmetry
Target Compound DataMethyl heptanoate (BP 172 °C, sharp/symmetric peaks)
Comparator Or BaselineHeptanoic acid (BP 223 °C, broad/tailing peaks)
Quantified Difference51 °C reduction in boiling point; elimination of peak tailing
ConditionsGas chromatography on polar capillary columns

Ensures accurate quantification, retention time locking, and extended column lifespan in high-throughput industrial FAME analyses.

Kinetic Modeling Accuracy for Biodiesel Surrogates

In computational fluid dynamics (CFD) for diesel engine optimization, accurate surrogate models are required to predict emissions. While methyl hexanoate and methyl octanoate are common, methyl heptanoate provides a critical intermediate validation point. Experimental oxidation of methyl heptanoate in a jet-stirred reactor at 10 atm (550–1150 K) reveals specific negative temperature coefficient (NTC) and cool flame regimes that require a dedicated 1087-species, 4592-reaction kinetic mechanism [1]. Relying solely on C6 or C8 esters introduces predictive errors in ignition delay timing and laminar flame speeds for multi-component mixtures[2].

Evidence DimensionKinetic mechanism resolution
Target Compound DataMethyl heptanoate (requires 1087-species mechanism for NTC regime)
Comparator Or BaselineGeneric C6/C8 interpolations (fail to capture exact intermediate oxidation pathways)
Quantified DifferencePrecise matching of experimental ignition delay and laminar flame speed at 10 atm
ConditionsJet-stirred reactor, 10 atm, 550–1150 K

Provides the exact kinetic validation data necessary to build highly accurate predictive models for next-generation low-emission biodiesel blends.

Volatility and Evaporation Rate in Formulation

In flavor and fragrance formulation, the release kinetics of top notes are strictly governed by vapor pressure. Methyl heptanoate exhibits a vapor pressure of approximately 1.43 mmHg at 25 °C, driving a fast evaporation rate ideal for immediate olfactory impact . In contrast, substituting with the closely related ethyl heptanoate (which has a higher molecular weight and boiling point of ~187 °C) significantly reduces the vapor pressure, delaying the evaporation rate and shifting the sensory profile away from a rapid-release top note to a more sustained mid-note [1].

Evidence DimensionVapor pressure and boiling point
Target Compound DataMethyl heptanoate (BP 172 °C, VP ~1.43 mmHg at 25 °C)
Comparator Or BaselineEthyl heptanoate (BP ~187 °C, lower vapor pressure)
Quantified Difference~15 °C lower boiling point and proportionally higher vapor pressure
ConditionsStandard atmospheric pressure, 25 °C

Allows formulators to achieve precise, rapid-release fruity top notes that heavier ethyl esters cannot replicate.

Aqueous Extraction Efficiency in Headspace SPME

Automated sample preparation using headspace solid-phase microextraction (SPME) is highly sensitive to the carbon chain length of FAMEs. Methyl heptanoate (C7:0Me) demonstrates optimal sorption/desorption equilibrium at moderate extraction temperatures (40–65 °C). In contrast, extracting longer-chain FAMEs (>C10:0Me) requires elevating the temperature to 90 °C, which causes excessive water condensation on the SPME fiber, leading to retention time shifts (e.g., +0.06 min) and reduced reproducibility [1]. Methyl heptanoate's specific affinity allows for lower-temperature, high-efficiency extraction without water interference [2].

Evidence DimensionOptimal SPME extraction temperature and water interference
Target Compound DataMethyl heptanoate (Optimal at 40–65 °C, stable retention time)
Comparator Or Baseline>C10 FAMEs (Require 90 °C, causing water condensation and +0.06 min RT shifts)
Quantified Difference25–50 °C reduction in required extraction temperature
ConditionsHeadspace SPME arrow extraction from aqueous samples

Enables highly reproducible, automated extraction from aqueous matrices while minimizing energy input and preventing chromatographic drift.

Analytical Reference Standard for GC/MS FAME Profiling

Directly leveraging its sharp chromatographic resolution and thermal stability compared to free fatty acids, methyl heptanoate is strictly procured as a quantitative internal or external standard for lipid profiling in food safety, nutritional analysis, and petrochemical quality control [1].

Intermediate Surrogate in Biodiesel Combustion Modeling

Because it possesses specific low-temperature oxidation behaviors not perfectly interpolated from C6 or C8 esters, methyl heptanoate is utilized in jet-stirred reactor experiments and CFD simulations to validate complex kinetic mechanisms for next-generation biodiesel blends [2].

High-Volatility Top Note in Flavor and Fragrance Formulation

Taking advantage of its 1.43 mmHg vapor pressure at 25 °C, methyl heptanoate is selected over ethyl heptanoate to provide rapid-release, fruity and green top notes in fine fragrances, air care products, and specialized food additives at low parts-per-million concentrations .

Physical Description

Liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS]
Liquid
colourless liquid with a fruity, orris odou

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

144.115029749 Da

Monoisotopic Mass

144.115029749 Da

Boiling Point

174.00 °C. @ 760.00 mm Hg

Heavy Atom Count

10

Density

0.87115 (20°)

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical liquid

Melting Point

-55.8 °C

UNII

1J543V5703

GHS Hazard Statements

Aggregated GHS information provided by 1448 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1448 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 1447 of 1448 companies with hazard statement code(s):;
H226 (11.13%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (97.93%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.56 [mmHg]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

106-73-0

Wikipedia

Methyl heptanoate

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Heptanoic acid, methyl ester: ACTIVE

Dates

Last modified: 08-15-2023
1. L. Grislain et al. “Metabolism of amineptine in rat, dog and man” Eur J Drug Metab Pharmacokinet., vol. 15 pp. 339-345, 19902. R. Aparicio et al. “Detection of Rancid Defect in Virgin Olive Oil by the Electronic Nose” J. Agric. Food Chem, vol. 48 pp. 853-860, 20003. George A. Burdock, Giovanni Fenaroli (Prof. Dr.), Flavor ingredients, CRC Press, 20044. P. Jones, Y. Butt, and M. Bennett “Effects of odd-numbered medium-chain fatty acids on the accumulation of long-chain 3-hydroxy-fatty acids in longchainL-3-hydroxyacyl CoA dehydrogenase and mitochondrial trifunctional protein deficient skin fibroblasts” Mol Genet Metab., vol. 81 pp96-99, 2004

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